Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
Description
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethylsulfanyl groups attached to an ethyl chain, which is further connected to a dimethylammonium chloride moiety
Properties
Molecular Formula |
C8H14ClF6NS2 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
dimethyl-bis[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C8H14F6NS2.ClH/c1-15(2,3-5-16-7(9,10)11)4-6-17-8(12,13)14;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WHZRLYRBUURBBE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCSC(F)(F)F)CCSC(F)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of dimethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the trifluoromethylsulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chloride moiety, where nucleophiles like hydroxide ions or amines replace the chloride ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with reduced sulfur groups
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-bis-(2-chloromethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-bromomethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-iodomethylsulfanyl-ethyl)-ammonium chloride
Uniqueness
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Biological Activity
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride (often referred to as DTSA) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial and cytotoxic applications. This article provides a comprehensive overview of the biological properties of DTSA, including its antimicrobial efficacy, cytotoxicity, and potential environmental impacts.
1. Chemical Structure and Properties
DTSA is characterized by its quaternary ammonium structure, which includes two trifluoromethylthioethyl groups attached to a dimethylammonium core. This unique structure contributes to its biological activity, particularly through interactions with cell membranes.
2. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of DTSA. The compound exhibits significant efficacy against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria.
2.1 Minimum Inhibitory Concentrations (MIC)
Research indicates that DTSA has low MIC values against several bacterial strains. For instance:
| Bacterial Strain | MIC (g/L) |
|---|---|
| Escherichia coli | 0.005 |
| Staphylococcus aureus | 0.01 |
| Pseudomonas aeruginosa | 0.03 |
These values suggest that DTSA is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .
The antimicrobial action of DTSA is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of the bacterial membrane, leading to membrane destabilization and cell lysis .
3. Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of DTSA for potential therapeutic applications. The compound exhibits varying levels of toxicity depending on the cell type.
3.1 Cell Lines Tested
In vitro studies have utilized several human cell lines to assess cytotoxic effects:
| Cell Line | EC50 (μM) |
|---|---|
| HeLa | 500 |
| HepG2 | 1170 |
| C6 (glioma cells) | >1000 |
The EC50 values indicate that while DTSA shows some cytotoxic effects, it may be used at specific concentrations without significant harm to certain healthy cell types .
4. Case Studies and Applications
Several case studies highlight the practical applications of DTSA in various fields:
4.1 Disinfectant Formulations
DTSA has been incorporated into disinfectant formulations due to its potent antimicrobial properties. A study demonstrated that formulations containing DTSA effectively reduced microbial load on surfaces contaminated with pathogens such as E. coli and S. aureus, making it a valuable component in infection control strategies .
4.2 Environmental Impact
The environmental implications of using DTSA are under investigation, particularly regarding its toxicity to aquatic organisms. Preliminary findings suggest that while effective as an antimicrobial agent, DTSA may pose risks to non-target species in aquatic ecosystems if released in significant quantities .
5. Conclusion
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride exhibits promising biological activity, particularly as an antimicrobial agent with potential applications in disinfectants and therapeutic formulations. However, further research is necessary to fully understand its cytotoxic effects and environmental impact.
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride with high reproducibility?
- Answer: Synthesis protocols must address reaction parameters (temperature, solvent polarity, stoichiometry) and purification methods. For instance, membrane separation technologies (e.g., nanofiltration) can isolate the compound from byproducts . Statistical experimental design (e.g., factorial methods) minimizes trial numbers while optimizing yield and purity. Key factors include controlling moisture (due to hydrolytic sensitivity of trifluoromethylsulfanyl groups) and using inert atmospheres to prevent oxidation . Post-synthesis, techniques like recrystallization in aprotic solvents (e.g., acetonitrile) enhance purity.
Q. Which analytical techniques are most robust for characterizing this compound’s structural integrity and purity?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms substituent positioning and detects impurities. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detects trace organic contaminants. For quantifying ionic impurities (e.g., residual chloride), ion chromatography is recommended. Cross-validation using X-ray crystallography (if crystalline) provides definitive structural confirmation .
Advanced Research Questions
Q. How can factorial design resolve contradictions in reported reaction yields for this compound’s synthesis?
- Answer: Contradictions often stem from unoptimized variables (e.g., catalyst loading, mixing efficiency). A full factorial design tests all variable combinations (e.g., temperature: 60–100°C; solvent ratio: 1:1–1:3). For example, a 2³ design (8 experiments) evaluates main effects and interactions. Response Surface Methodology (RSM) then identifies optimal conditions. If conflicting data persists, Monte Carlo simulations assess experimental uncertainty, while ANOVA distinguishes significant factors (p < 0.05) .
Q. What computational strategies predict the compound’s stability under varying pH and thermal conditions?
- Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the trifluoromethylsulfanyl and ammonium groups, identifying degradation pathways. Molecular Dynamics (MD) simulations model solvation effects in aqueous/organic matrices. For thermal stability, thermogravimetric analysis (TGA) data can be integrated with Arrhenius equations to predict decomposition kinetics. Software like Gaussian or CP2K enables these simulations, validated against experimental DSC (Differential Scanning Calorimetry) results .
Q. How should researchers address discrepancies in reported catalytic activity data for this compound in organic transformations?
- Answer: Discrepancies may arise from unaccounted variables (e.g., trace metal contaminants, solvent polarity). A methodological framework includes:
- Step 1: Replicate studies under strictly controlled conditions (e.g., glovebox for oxygen-sensitive reactions).
- Step 2: Use Design of Experiments (DoE) to isolate confounding factors (e.g., substrate concentration gradients).
- Step 3: Apply multivariate regression to quantify parameter contributions.
- Step 4: Cross-validate with in situ spectroscopic monitoring (e.g., FTIR for intermediate detection).
Peer-reviewed protocols (e.g., ACS Organic Process Guidelines) ensure standardization .
Q. What advanced separation technologies are suitable for isolating intermediates during this compound’s large-scale synthesis?
- Answer: Continuous-flow membrane reactors mitigate byproduct formation via real-time separation. Simulated Moving Bed (SMB) chromatography scales purification efficiently, while centrifugal partition chromatography (CPC) handles thermally labile intermediates. For ionic impurities, electrodialysis with selective ion-exchange membranes is effective. These methods align with CRDC subclass RDF2050104 (membrane and separation technologies) .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
